

# A Comparative Analysis of Janagliflozin and Empagliflozin for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Janagliflozin |           |
| Cat. No.:            | B10822229     | Get Quote |

An objective guide for researchers and scientists on the performance, mechanism of action, and experimental data of two prominent SGLT2 inhibitors.

In the landscape of type 2 diabetes mellitus (T2DM) therapeutics, Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors have emerged as a pivotal class of oral antihyperglycemic agents. This guide provides a detailed comparative analysis of two key molecules in this class: Janagliflozin, a newer entrant developed by Sihuan Pharmaceutical and approved in China, and Empagliflozin, a widely studied and globally approved SGLT2 inhibitor.[1] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their chemical properties, mechanism of action, pharmacokinetics, efficacy, and safety, supported by experimental data and detailed protocols.

## **Chemical and Physical Properties**

**Janagliflozin** and Empagliflozin, like other members of the "gliflozin" class, are C-glycosyl compounds. This structural feature, characterized by a carbon-carbon bond between the glucose moiety and the aglycone, confers resistance to intestinal degradation, making them suitable for oral administration.[2]



| Property          | Janagliflozin                                                                                                                                         | Empagliflozin                                                                                                       |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------|
| Chemical Name     | (2S,3R,4R,5S,6R)-2-[3-[[4-<br>[[(1R,5S)-3-<br>bicyclo[3.1.0]hexanyl]oxy]phen<br>yl]methyl]-4-chlorophenyl]-6-<br>(hydroxymethyl)oxane-3,4,5-<br>triol | (2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol[3] |
| Molecular Formula | C25H29ClO6[4]                                                                                                                                         | C23H27ClO7[3]                                                                                                       |
| Molar Mass        | 460.95 g⋅mol−1[5]                                                                                                                                     | 450.91 g·mol−1[6]                                                                                                   |
| CAS Number        | 1800115-22-3[4]                                                                                                                                       | 864070-44-0[3]                                                                                                      |

## **Mechanism of Action: SGLT2 Inhibition**

Both **Janagliflozin** and Empagliflozin exert their glucose-lowering effects by selectively inhibiting SGLT2 in the proximal convoluted tubules of the kidneys. SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli. By blocking this transporter, these drugs reduce renal glucose reabsorption, leading to increased urinary glucose excretion (glucosuria) and a subsequent lowering of blood glucose levels. This insulin-independent mechanism of action makes them effective at all stages of type 2 diabetes.



Click to download full resolution via product page



### **Selectivity Profile**

The selectivity of SGLT2 inhibitors for SGLT2 over SGLT1 is a key pharmacological parameter. SGLT1 is primarily found in the small intestine and is responsible for glucose and galactose absorption. Inhibition of SGLT1 can lead to gastrointestinal side effects. Empagliflozin is reported to have a high selectivity for SGLT2 over SGLT1.[2][7] While specific comparative data for **Janagliflozin** is not as widely published, it is also characterized as a selective SGLT2 inhibitor.

| Drug          | SGLT2 IC50 (nM)                                  | SGLT1 IC50 (nM)                                  | Selectivity<br>(SGLT1/SGLT2)                 |
|---------------|--------------------------------------------------|--------------------------------------------------|----------------------------------------------|
| Empagliflozin | 3.1                                              | 8300                                             | >2500-fold[3]                                |
| Janagliflozin | Data not available in direct comparative studies | Data not available in direct comparative studies | Characterized as a selective SGLT2 inhibitor |

## **Pharmacokinetics**

The pharmacokinetic profiles of **Janagliflozin** and Empagliflozin determine their dosing regimens and clinical application. Both drugs are orally administered and exhibit properties suitable for once-daily dosing.



| Parameter               | Janagliflozin                                                          | Empagliflozin                                                            |
|-------------------------|------------------------------------------------------------------------|--------------------------------------------------------------------------|
| Absorption (Tmax)       | ~2 hours[8]                                                            | ~1.33–3.0 hours[9]                                                       |
| Terminal Half-life (t½) | ~21 to 23 hours (at steady state)[8]                                   | ~10.3 to 18.8 hours (multipledose)[9]                                    |
| Metabolism              | Information on specific metabolites is available, such as XZP-5185.[8] | Primarily via glucuronidation by UGT1A3, UGT1A8, UGT1A9, and UGT2B7.[10] |
| Excretion               | Details on excretion pathways are still emerging from clinical trials. | Approximately 11-19% of the dose is eliminated unchanged in urine.[10]   |
| Dose Proportionality    | Increases in exposure are dose-proportional.[11]                       | Increases in exposure are dose-proportional.[9]                          |

## **Clinical Efficacy**

Clinical trials have demonstrated the efficacy of both **Janagliflozin** and Empagliflozin in improving glycemic control in patients with T2DM. The following tables summarize key findings from their respective Phase 3 clinical trials.

## Janagliflozin Phase 3 Trial Data (Monotherapy)[5]



| Parameter                                       | Placebo                                              | Janagliflozin 25 mg                                        | Janagliflozin 50 mg                                        |
|-------------------------------------------------|------------------------------------------------------|------------------------------------------------------------|------------------------------------------------------------|
| Change in HbA1c<br>from Baseline at<br>Week 24  | -                                                    | -0.80%                                                     | -0.88%                                                     |
| Patients Achieving<br>HbA1c <7.0% at<br>Week 24 | 23.5%                                                | 47.2%                                                      | 49.3%                                                      |
| Change in Fasting Plasma Glucose from Baseline  | Significant reduction compared to placebo (P < 0.05) | Significant reduction compared to placebo (P < 0.05)       | Significant reduction compared to placebo (P < 0.05)       |
| Change in Body<br>Weight from Baseline          | Significant reduction compared to placebo (P < 0.05) | Significant reduction<br>compared to placebo<br>(P < 0.05) | Significant reduction compared to placebo (P < 0.05)       |
| Change in Systolic Blood Pressure from Baseline | Significant reduction compared to placebo (P < 0.05) | Significant reduction<br>compared to placebo<br>(P < 0.05) | Significant reduction<br>compared to placebo<br>(P < 0.05) |

## **Empagliflozin EMPA-REG OUTCOME® Trial Data[6][12]**



| Outcome                                                               | Placebo | Empagliflozin<br>(Pooled 10 mg<br>& 25 mg) | Hazard Ratio<br>(95% CI) | P-value                   |
|-----------------------------------------------------------------------|---------|--------------------------------------------|--------------------------|---------------------------|
| Primary Composite Outcome (CV death, nonfatal MI, or nonfatal stroke) | 12.1%   | 10.5%                                      | 0.86 (0.74-0.99)         | 0.04 (for<br>superiority) |
| Cardiovascular<br>Death                                               | 5.9%    | 3.7%                                       | 0.62 (0.49-0.77)         | <0.001                    |
| Hospitalization for Heart Failure                                     | 4.1%    | 2.7%                                       | 0.65 (0.50-0.85)         | 0.002                     |
| All-Cause<br>Mortality                                                | 8.3%    | 5.7%                                       | 0.68 (0.57-0.82)         | <0.001                    |

## **Safety and Tolerability**

The safety profiles of **Janagliflozin** and Empagliflozin are consistent with the SGLT2 inhibitor class. The most common adverse events are related to the mechanism of action, namely increased glucosuria.



| Adverse Event                                        | Janagliflozin                                              | Empagliflozin                                                |
|------------------------------------------------------|------------------------------------------------------------|--------------------------------------------------------------|
| Overall Incidence of Adverse<br>Events (Monotherapy) | 67.8% (25 mg), 71.5% (50 mg)<br>vs 60.7% (placebo)[5]      | Similar to placebo in the EMPA-REG OUTCOME® trial.           |
| Genital Mycotic Infections                           | Low incidence reported in Phase 3 trials.[5]               | Increased rate compared to placebo.[6]                       |
| Urinary Tract Infections                             | Low incidence reported in Phase 3 trials.[5]               | Similar rate to placebo.[6]                                  |
| Hypoglycemia                                         | No severe hypoglycemia reported in monotherapy trials. [5] | Similar rate of confirmed hypoglycemic events to placebo.[6] |
| Diabetic Ketoacidosis                                | No ketoacidosis occurred in monotherapy trials.[5]         | Rare, but a known risk for the SGLT2 inhibitor class.        |

# Experimental Protocols In Vitro SGLT2 Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of compounds on SGLT2 using a cell-based assay.



Click to download full resolution via product page

#### Protocol:

• Cell Culture: Culture a suitable cell line, such as human kidney 2 (HK-2) cells which endogenously express SGLT2, or a cell line engineered to overexpress human SGLT2



(hSGLT2).[3]

- Cell Seeding: Seed the cells into 96-well plates and allow them to reach confluence.
- Compound Incubation: Wash the cells and pre-incubate with varying concentrations of the test inhibitor (e.g., **Janagliflozin** or Empagliflozin) in a sodium-containing buffer for a defined period (e.g., 15-30 minutes) at 37°C.[3]
- Glucose Uptake: Initiate glucose uptake by adding a fluorescent glucose analog, such as 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), to each well and incubate for 30-60 minutes at 37°C.
- Fluorescence Measurement: Terminate the uptake by washing the cells with an ice-cold, sodium-free buffer. Lyse the cells and measure the fluorescence intensity using a microplate reader.
- Data Analysis: Calculate the percent inhibition of glucose uptake for each inhibitor concentration and determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve.[3]

# Measurement of 24-Hour Urinary Glucose Excretion (UGE) in Clinical Trials

This protocol outlines the procedure for collecting and analyzing 24-hour urine samples to assess the pharmacodynamic effect of SGLT2 inhibitors.



Click to download full resolution via product page

Protocol:



- Patient Instruction: Instruct the patient to begin the 24-hour collection at a specific time. The first-morning urine void is discarded, and the time is recorded as the start time.
- Urine Collection: All subsequent urine passed during the next 24 hours is collected in a container provided by the laboratory.
- Sample Handling: The collection container should be kept refrigerated throughout the 24hour period to ensure sample stability.
- Final Collection: Exactly 24 hours after the start time, the patient should empty their bladder one last time and add this final sample to the collection container.
- Sample Processing: The total volume of the 24-hour urine collection is measured and recorded. A well-mixed aliquot is taken for analysis.
- Glucose Analysis: The glucose concentration in the urine aliquot is determined using a validated analytical method, such as a glucose oxidase-based assay or spectrophotometry.
- Data Calculation: The total 24-hour urinary glucose excretion (in grams) is calculated by multiplying the urine glucose concentration by the total urine volume.

### Conclusion

Both **Janagliflozin** and Empagliflozin are effective SGLT2 inhibitors that improve glycemic control in patients with type 2 diabetes. Empagliflozin has a well-established clinical profile, including demonstrated cardiovascular and renal benefits in the landmark EMPA-REG OUTCOME® trial. **Janagliflozin** has shown promising efficacy and safety in Phase 3 trials conducted in a Chinese population.

For drug development professionals, the choice between these or other SGLT2 inhibitors will depend on various factors, including the specific patient population, desired clinical outcomes, and the evolving landscape of clinical data. The high selectivity of Empagliflozin for SGLT2 over SGLT1 is a notable feature. Further head-to-head comparative studies will be valuable in delineating the nuanced differences between these two agents. The provided experimental protocols offer a foundation for researchers to conduct their own comparative evaluations and further elucidate the pharmacological properties of these and other novel SGLT2 inhibitors.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Empagliflozin, calcium, and SGLT1/2 receptor affinity: another piece of the puzzle PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Table 1, [The EMPA-REG OUTCOME Trial Outcomes]. Therapeutics Letter NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Efficacy and safety of janagliflozin monotherapy in Chinese patients with type 2 diabetes mellitus inadequately controlled on diet and exercise: A multicentre, randomized, double-blind, placebo-controlled, Phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Empagliflozin Cardiovascular Outcome Event Trial in Type 2 Diabetes Mellitus Patients -American College of Cardiology [acc.org]
- 6. researchgate.net [researchgate.net]
- 7. boehringerone.com [boehringerone.com]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. benchchem.com [benchchem.com]
- 10. rxfiles.ca [rxfiles.ca]
- 11. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Janagliflozin and Empagliflozin for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10822229#comparative-analysis-of-janagliflozin-and-empagliflozin]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com